molecular formula C10H12FNO3 B3074712 1-Fluoro-3-nitro-4-phenyl-butan-2-OL CAS No. 102195-94-8

1-Fluoro-3-nitro-4-phenyl-butan-2-OL

Cat. No. B3074712
CAS RN: 102195-94-8
M. Wt: 213.21 g/mol
InChI Key: WPLCHTDCGSUFBC-UHFFFAOYSA-N
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Description

“1-Fluoro-3-nitro-4-phenyl-butan-2-OL” is a chemical compound with the molecular formula C10H12FNO3 . It’s a derivative of butanol, which is an alcohol with a four-carbon structure .


Molecular Structure Analysis

The molecular structure of “1-Fluoro-3-nitro-4-phenyl-butan-2-OL” includes a butanol backbone with a phenyl group (a benzene ring), a nitro group (NO2), and a fluoro group (F) attached .


Chemical Reactions Analysis

Again, while specific reactions involving “1-Fluoro-3-nitro-4-phenyl-butan-2-OL” are not available, similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Scientific Research Applications

1. Chemical Synthesis and Structure-Activity Relationships

  • Synthesis and Effects in Mice

    Pero, Babiarz-Tracy, and Fondy (1977) explored the synthesis of various derivatives of halopropan-2-ones, including those related to 1-Fluoro-3-nitro-4-phenyl-butan-2-OL. Their study delved into the structure-activity relationships, discussing the chemical structure, alkylating ability, toxicity, and antitumor effects. They observed varying toxicities among the synthesized compounds, which offers insights into the potential medical applications of these compounds (Pero, Babiarz-Tracy, & Fondy, 1977).

  • Fluorine Substitution in Chiral Recognition

    Ciavardini et al. (2013) examined how fluorine substitution impacts chiral recognition, specifically looking at molecular diastereomeric complexes in the gas phase. Their findings suggest that fluorine substitution, particularly in certain positions, can affect electron density and the strength of intermolecular interactions. This could have implications for the use of 1-Fluoro-3-nitro-4-phenyl-butan-2-OL in chiral synthesis and recognition (Ciavardini et al., 2013).

2. Biological Activity and Pharmacological Potential

  • Biological Activity in 1,3,4-Thiadiazole Derivatives

    Budziak et al. (2019) conducted research on the fluorescence and biological activity of certain 1,3,4-thiadiazole derivatives. They observed dual fluorescence in certain environments, which has implications for the development of fluorescence probes or pharmaceuticals with antimycotic properties. The findings from this study could be relevant to understanding the biological activities of structurally similar compounds like 1-Fluoro-3-nitro-4-phenyl-butan-2-OL (Budziak et al., 2019).

  • Mechanism of HF Elimination

    Ryberg and Matsson (2001) investigated the base-promoted elimination of hydrogen fluoride from a structurally similar compound, 4-fluoro-4-(4'-nitrophenyl)butan-2-one. This study provides valuable insights into the reaction mechanisms and kinetic isotope effects, which could be relevant for understanding the chemical behavior of 1-Fluoro-3-nitro-4-phenyl-butan-2-OL in various reactions (Ryberg & Matsson, 2001).

properties

IUPAC Name

1-fluoro-3-nitro-4-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c11-7-10(13)9(12(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLCHTDCGSUFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CF)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-nitro-4-phenyl-butan-2-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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